molecular formula C16H8Cl2O3 B5756123 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone CAS No. 5650-98-6

2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone

Cat. No. B5756123
CAS RN: 5650-98-6
M. Wt: 319.1 g/mol
InChI Key: CSBLZAQFKAEXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone (DCNQ) is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthoquinones and is widely used in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone involves the inhibition of electron transport in mitochondria. 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone binds to complex III of the electron transport chain, which disrupts the flow of electrons and leads to the production of reactive oxygen species (ROS). ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone can induce apoptosis (programmed cell death) in various cell types. 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. In vivo studies have demonstrated that 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone can cause liver damage and neurotoxicity at high doses.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone in lab experiments is its potent inhibition of mitochondrial respiration, which allows researchers to investigate the role of mitochondrial function in cellular metabolism. However, a limitation of using 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone is its potential toxicity at high doses, which can limit its use in vivo studies.

Future Directions

There are several future directions for research involving 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone. One area of interest is the development of 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone analogs with improved potency and selectivity. Another area of interest is the investigation of the role of 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone in the regulation of cellular metabolism and the development of metabolic diseases. Additionally, the potential use of 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone as a therapeutic agent for cancer and inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone is a valuable tool for scientific research, particularly in the field of biochemistry and pharmacology. Its potent inhibition of mitochondrial respiration and its ability to induce apoptosis and inhibit cancer cell growth make it a promising compound for future research. However, its potential toxicity at high doses must be taken into consideration when using 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone in in vivo studies. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone.

Synthesis Methods

2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylamine with 1,4-naphthoquinone. The resulting product is then subjected to a series of purification steps to obtain pure 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone. This synthesis method has been optimized to yield high purity and high yields of 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone is a potent inhibitor of electron transport in mitochondria, which makes it a valuable tool for studying the role of mitochondrial respiration in cellular metabolism. 2-(2,4-dichlorophenyl)-3-hydroxynaphthoquinone has also been used to study the effects of oxidative stress on cellular function and to investigate the mechanisms of action of various drugs and compounds.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O3/c17-8-5-6-11(12(18)7-8)13-14(19)9-3-1-2-4-10(9)15(20)16(13)21/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBLZAQFKAEXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971923
Record name 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione

CAS RN

5650-98-6
Record name 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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